Bromal hydrate

Description

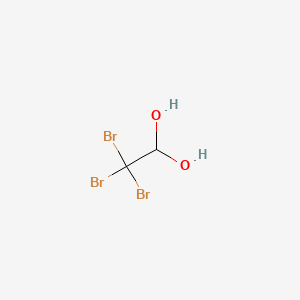

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-tribromoethane-1,1-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3Br3O2/c3-2(4,5)1(6)7/h1,6-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJHVMXFNIZTTBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Br)(Br)Br)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3Br3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20198751 | |

| Record name | Bromal hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20198751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

507-42-6 | |

| Record name | 2,2,2-Tribromo-1,1-ethanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=507-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromal hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000507426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromal hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20198751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-tribromoethane-1,1-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.340 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMAL HYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BQU83Q7216 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Bromal Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of bromal hydrate (B1144303) (2,2,2-tribromo-1,1-ethanediol), a compound of interest for its applications in organic synthesis. The synthesis is a two-step process involving the preparation of bromal (tribromoacetaldehyde) followed by its hydration. This document details the experimental protocols, quantitative data, and reaction pathways involved in the synthesis.

Overview of the Synthesis Pathway

The synthesis of bromal hydrate is primarily achieved through a two-step process:

-

Synthesis of Bromal (Tribromoacetaldehyde): This intermediate can be prepared through several methods, with the bromination of paraldehyde (B1678423) being a well-documented and effective approach. Other reported methods include the bromination of ethanol (B145695) and the reaction of chloral (B1216628) with a bromide.

-

Hydration of Bromal: Bromal is subsequently hydrated to form this compound. This reaction is a direct addition of water to the aldehyde group.

An In-depth Technical Guide to the Chemical and Physical Properties of Bromal Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromal hydrate (B1144303), with the chemical name 2,2,2-tribromo-1,1-ethanediol, is the gem-diol of tribromoacetaldehyde (B85889) (bromal). As the bromine analogue of chloral (B1216628) hydrate, it has historically been investigated for its hypnotic, analgesic, and sedative properties.[1][2] Although its clinical use has been largely discontinued (B1498344) due to a narrow therapeutic window and the availability of safer alternatives, bromal hydrate remains a compound of interest in toxicological studies and as a reagent in organic synthesis.[3] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols, and an exploration of its proposed mechanism of action.

Chemical and Physical Properties

This compound is a white, crystalline solid that is deliquescent, meaning it has a strong tendency to absorb moisture from the air and dissolve in it.[4] It possesses a smell and taste similar to that of its chlorinated counterpart, chloral hydrate.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 2,2,2-Tribromo-1,1-ethanediol | [2] |

| Synonyms | Tribromoacetaldehyde hydrate, Tribromoethylidene glycol | [1][2] |

| Molecular Formula | C₂H₃Br₃O₂ | [3][4] |

| Molecular Weight | 298.76 g/mol | [3][4] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 53.5 °C | [2][3][4] |

| Boiling Point | Decomposes upon distillation | [2] |

| Solubility | Soluble in water, ethanol, diethyl ether, chloroform, and glycerin. | [2][3][4] |

| Density | 3.094 g/cm³ (predicted) | [1] |

| pKa | 11.35 ± 0.41 (predicted) | [1] |

| LogP | 1.13560 | [1] |

| Dipole Moment | 2.56 D (in benzene) | [3][4] |

Experimental Protocols

Synthesis of Bromal (Tribromoacetaldehyde) - Precursor to this compound

The synthesis of this compound first requires the preparation of its anhydrous precursor, bromal. A common method involves the bromination of paraldehyde (B1678423).

Materials:

-

Paraldehyde (dried over calcium chloride)

-

Bromine (dried by shaking with concentrated sulfuric acid)

-

Sulfur (catalyst)

-

2-L three-necked, round-bottomed flask

-

Liquid-sealed mechanical stirrer

-

Dropping funnel

-

Efficient reflux condenser

-

Gas trap for hydrogen bromide

-

Heating mantle

-

Distillation apparatus

Procedure:

-

In the 2-L three-necked flask, place 720 g (230 cc, 4.5 moles) of dried bromine and 1.5 g of sulfur.[5]

-

Set up the flask with the mechanical stirrer, dropping funnel, and reflux condenser. Attach a gas trap to the top of the condenser to safely handle the evolved hydrogen bromide gas.[5]

-

Slowly add 69 g (69 cc, 0.52 mole) of dry paraldehyde from the dropping funnel into the stirred bromine solution over a period of approximately four hours. The reaction is exothermic and will proceed under its own heat.[5]

-

After the addition is complete, heat the mixture externally at 60–80 °C for two hours to ensure the reaction goes to completion.[5]

-

Distill the resulting solution, collecting the fraction that boils between 155–175 °C. This crude product contains bromal.[5]

-

For purification, redistill the collected fraction under reduced pressure. Collect the reddish-yellow bromal boiling at 59–62 °C/9 mm Hg or 71–74 °C/18 mm Hg. The expected yield is 220–240 g (52–57% of the theoretical amount).[5]

Synthesis and Purification of this compound

The synthesis of this compound from bromal is a straightforward hydration reaction.

Materials:

-

Bromal (freshly distilled)

-

Distilled water

-

Beaker

-

Stirring rod

-

Crystallizing dish

-

Vacuum filtration apparatus (Büchner funnel, filter flask)

-

Filter paper

Procedure:

-

In a beaker, cautiously add a molar equivalent of distilled water to a known quantity of freshly distilled bromal. The reaction is exothermic.

-

Stir the mixture gently with a stirring rod. As the reaction proceeds, the mixture will solidify.

-

Allow the crude this compound to fully crystallize by letting it stand at room temperature.

-

For purification, perform a recrystallization. Given its high solubility in hot water and lower solubility in cold water, water is a suitable solvent. Dissolve the crude product in a minimum amount of hot distilled water.

-

Allow the solution to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, the solution can be further cooled in an ice bath.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold distilled water to remove any remaining impurities.

-

Dry the crystals thoroughly, for instance, by leaving them under vacuum for a period or in a desiccator. Store the deliquescent crystals in a tightly sealed container.[4]

Stability

This compound is a stable compound under standard conditions but can be influenced by environmental factors. It undergoes a reversible decomposition to bromal and water upon distillation.[2] The stability of this compound is also affected by pH and temperature, with acidic conditions promoting its degradation to tribromoacetaldehyde.[3]

Proposed Signaling Pathway and Mechanism of Action

The pharmacological effects of this compound as a central nervous system (CNS) depressant are believed to be analogous to those of chloral hydrate. At therapeutic doses, it induces sedation and analgesia primarily through its interaction with GABAergic pathways.[3] The active metabolite is thought to enhance the effects of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor. This potentiation of GABAergic neurotransmission leads to an influx of chloride ions, hyperpolarization of the neuronal membrane, and a subsequent decrease in neuronal excitability.

Below is a proposed signaling pathway for this compound, inferred from the known mechanisms of its analogue, chloral hydrate.

Caption: Proposed signaling pathway for this compound's CNS depressant effects.

Analytical Methodologies

The quantitative analysis of this compound can be challenging due to its lack of a strong UV chromophore. However, several analytical techniques can be employed, often adapted from methods used for its chlorinated analogue.

Gas Chromatography (GC)

Gas chromatography is a suitable technique for the analysis of halogenated compounds.

-

Detector: An Electron Capture Detector (ECD) is highly sensitive to halogenated compounds and would be an appropriate choice. A Halogen Specific Detector (XSD™) or a Mass Spectrometer (MS) can also be used for greater selectivity and identification.

-

Column: A capillary column with a non-polar stationary phase, such as one based on polydimethylsiloxane (B3030410) (e.g., DB-1 or equivalent), is generally effective for separating halogenated hydrocarbons.

-

Sample Preparation: The sample can be dissolved in a suitable organic solvent like hexane (B92381) or methyl tert-butyl ether.

-

Derivatization: To improve volatility and peak shape, the diol functional groups of this compound can be derivatized. A common method is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the hydroxyl groups to trimethylsilyl (B98337) ethers.

High-Performance Liquid Chromatography (HPLC)

For HPLC analysis, the lack of a UV chromophore necessitates either the use of a universal detector or a derivatization step.

-

Detector: A Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be used as they do not require the analyte to have a chromophore.

-

Derivatization: Pre-column derivatization can be performed to attach a UV-active or fluorescent tag to the molecule. However, this can be a complex procedure to develop and validate.

-

Column: Reversed-phase chromatography on a C18 or C8 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be a standard starting point.

Conclusion

This compound is a halogenated gem-diol with distinct chemical and physical properties. While its use as a pharmaceutical has ceased, its study remains relevant in toxicology and organic chemistry. The experimental protocols provided herein offer a basis for its synthesis and purification in a laboratory setting. The proposed mechanism of action, centered on the potentiation of GABA-A receptor activity, aligns with its observed CNS depressant effects and its structural similarity to chloral hydrate. For analytical purposes, gas chromatography with an electron capture detector, potentially coupled with a derivatization step, offers a robust method for its quantification. This technical guide serves as a foundational resource for professionals engaged in research and development involving this compound.

References

An In-depth Technical Guide to the Mechanism of Action of Bromal Hydrate

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Bromal hydrate (B1144303), the bromine analogue of chloral (B1216628) hydrate, is a central nervous system (CNS) depressant with hypnotic, sedative, and analgesic properties.[1][2] Historically explored for medical use, its significant toxicity led to its abandonment in clinical practice.[1] This document provides a comprehensive technical overview of the proposed mechanism of action of bromal hydrate, its metabolism, and the experimental basis for its effects. The primary mechanism is believed to mirror that of chloral hydrate, involving metabolic conversion to an active form, 2,2,2-tribromoethanol (B1683020), which acts as a positive allosteric modulator of GABA-A receptors.[3][4] This guide summarizes key physicochemical data, details relevant experimental protocols, and presents visual diagrams of the core mechanisms and workflows.

Physicochemical Properties

This compound, or 2,2,2-tribromo-1,1-ethanediol, is a geminal diol formed by the reaction of bromal (tribromoacetaldehyde) with water.[2][5] It is a white, deliquescent crystalline solid with a pungent odor.[2][6]

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₃Br₃O₂ | [1][2] |

| Molar Mass | 298.76 g/mol | [1] |

| Melting Point | 53.5 °C | [1][2] |

| Solubility | Soluble in water, ethanol, chloroform, ether, glycerol | [1][2][6] |

| Dipole Moment | 2.56 D (in benzene) | [1] |

Pharmacodynamics: Mechanism of Action

The CNS depressant effects of this compound are primarily attributed to its active metabolite, 2,2,2-tribromoethanol.[3][4] The parent compound's rapid onset of action may, however, suggest that this compound itself contributes to the initial sedative effects, a hypothesis also considered for its analogue, chloral hydrate.[7]

Primary Target: GABA-A Receptor Modulation

The principal mechanism involves the potentiation of the gamma-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the CNS.[8][9]

-

Metabolic Activation : this compound is metabolized to 2,2,2-tribromoethanol.[3][4]

-

GABA-A Receptor Binding : Tribromoethanol acts as a positive allosteric modulator of GABA-A and glycine (B1666218) receptors.[3][4] It binds to a site on the receptor distinct from the GABA binding site.[10]

-

Enhanced Inhibitory Neurotransmission : This binding enhances the effect of GABA, increasing the frequency or duration of the opening of the receptor's associated chloride (Cl⁻) channel.[9][11]

-

Neuronal Hyperpolarization : The increased influx of Cl⁻ ions into the neuron leads to hyperpolarization of the cell membrane, making it less likely to fire an action potential and resulting in generalized CNS depression, sedation, and hypnosis.[8][9]

This mechanism is analogous to other CNS depressants like barbiturates and benzodiazepines, which also target the GABA-A receptor complex.[10][12]

Other Pharmacological Effects

-

Dose-Dependent Effects : this compound exhibits a biphasic effect; therapeutic doses cause CNS depression, while sub-therapeutic doses can paradoxically produce stimulant effects.[1][2]

-

Analgesic Properties : The analgesic effects of this compound have been attributed to its potential metabolism to bromoform (B151600) (CHBr₃).[1][2]

-

Cardiac Effects : It exerts a direct inotropic effect on heart muscle that is stronger than its chlorine analogue, chloral hydrate.[1][2]

Pharmacokinetics and Metabolism

The sedative and hypnotic effects of this compound are largely dependent on its biotransformation.

-

Absorption and Metabolism : Following administration, this compound is absorbed and metabolized. The primary proposed metabolic pathway involves reduction to 2,2,2-tribromoethanol by enzymes such as alcohol dehydrogenase, similar to the metabolism of chloral hydrate.[8] A secondary pathway may involve oxidation to tribromoacetic acid.

-

Active Metabolite : 2,2,2-tribromoethanol is the principal active metabolite responsible for the hypnotic effects.[3][4]

-

Metabolic Ambiguity : Some pharmacokinetic studies have reportedly failed to detect key intermediate metabolites like tribromoethanol or tribromoacetic acid in plasma, suggesting a potentially unique or rapid clearance mechanism that requires further investigation.[1]

Toxicology and Genotoxicity

The clinical use of this compound was halted due to its significant toxicity profile.[1] Recent in vitro studies have substantiated these concerns, highlighting its genotoxic potential.

| Assay | Finding for this compound | Conclusion | Reference(s) |

| Ames Test (Salmonella) | Mutagenic activity observed in strain TA100. | Genotoxic | [13] |

| Comet Assay (CHO cells) | Induced statistically significant DNA lesions. | Genotoxic | [13] |

| Micronucleus Test (CHO cells) | Did not induce chromosomal damage. | Not clastogenic in this assay | [13] |

These findings indicate that this compound can cause point mutations and primary DNA damage, raising concerns about its safety, particularly in comparison to its chlorinated analogue which did not show genotoxic effects in the same test battery.[13]

Key Experimental Protocols

Understanding the mechanism and toxicity of this compound relies on specific experimental methodologies.

In Vitro Genotoxicity Assessment

This workflow is used to evaluate the potential of a substance to cause genetic damage.

Methodology Details:

-

Ames Test : Salmonella typhimurium strains (e.g., TA100) that are histidine-dependent are used. The cells are exposed to this compound on a histidine-limited medium. A positive result (mutagenicity) is indicated by a significant increase in the number of revertant colonies that can synthesize their own histidine.[13]

-

Comet Assay : Chinese Hamster Ovary (CHO) cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate away from the nucleus, forming a "comet tail" shape. The length and intensity of the tail correlate with the extent of DNA damage.[13]

-

Metabolic Activation : Tests are run with and without an S9 fraction, a liver enzyme extract, to determine if metabolic byproducts are responsible for genotoxicity. For this compound, genotoxic potential decreased in the presence of the S9 mix.[13]

Electrophysiological Analysis (Whole-Cell Patch Clamp)

This technique is used to measure ion flow through the GABA-A receptor channel in response to the application of GABA and modulators like tribromoethanol.

Protocol Outline:

-

Preparation : Prepare acute brain slices or cultured neurons expressing GABA-A receptors.

-

Recording : A glass micropipette forms a high-resistance seal with a neuron's membrane. The membrane patch is then ruptured to gain "whole-cell" access. The membrane potential is clamped at a specific voltage (e.g., -70 mV).

-

Compound Application : A baseline of spontaneous or GABA-evoked inhibitory postsynaptic currents (IPSCs) is recorded.

-

Modulator Test : Tribromoethanol is applied to the bath. An increase in the amplitude or a prolongation of the decay time of the IPSCs in the presence of GABA indicates positive allosteric modulation.[14]

-

Data Analysis : The changes in current properties are quantified and analyzed to determine the effect of the compound on GABA-A receptor function.

Conclusion

The mechanism of action of this compound is primarily mediated by its active metabolite, 2,2,2-tribromoethanol, which enhances inhibitory neurotransmission by positively modulating GABA-A receptors. This action is consistent with its observed sedative and hypnotic effects. While pharmacologically potent, its use is precluded by significant toxicity, including demonstrated genotoxic activity. The discrepancy in some pharmacokinetic reports highlights the need for further research to fully elucidate its metabolic fate. The experimental protocols detailed herein provide a framework for the continued investigation of halogenated hydrates and their interactions with the central nervous system.

References

- 1. This compound (507-42-6) for sale [vulcanchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Tribromoethanol - Wikipedia [en.wikipedia.org]

- 4. Tribromoethanol [medbox.iiab.me]

- 5. Bromal - Wikipedia [en.wikipedia.org]

- 6. This compound [drugfuture.com]

- 7. Chloral Hydrate | C2H3Cl3O2 | CID 2707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Chloral Hydrate? [synapse.patsnap.com]

- 9. GABA and the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A novel GABAA receptor pharmacology: drugs interacting with the α+β− interface - PMC [pmc.ncbi.nlm.nih.gov]

- 11. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Chloral hydrate - Wikipedia [en.wikipedia.org]

- 13. Assessing the genotoxicity of two commonly occurring byproducts of water disinfection: Chloral hydrate and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Bromovalerylurea modulates GABAA receptor-mediated inhibitory neurotransmission while inducing sleep - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacological Effects of Bromal Hydrate on the Central Nervous System

Disclaimer: Scientific literature providing in-depth, modern pharmacological data specifically on bromal hydrate (B1144303) is scarce. The majority of contemporary research focuses on its chlorinated analogue, chloral (B1216628) hydrate. This guide will therefore primarily detail the well-documented pharmacological effects of chloral hydrate on the central nervous system (CNS) as a proxy, drawing parallels and noting distinctions with bromal hydrate where historical and recent toxicological data are available.

Introduction

This compound (2,2,2-tribromo-1,1-ethanediol) is the bromine analogue of chloral hydrate, a sedative and hypnotic agent. Historically, it was explored for its hypnotic and analgesic properties. However, due to a lack of comprehensive modern research, its detailed mechanism of action on the central nervous system is not as well-elucidated as that of chloral hydrate. Chloral hydrate, and by extension its active metabolite trichloroethanol, is known to exert its primary effects through the modulation of various neurotransmitter systems, leading to sedation and hypnosis. Recent studies on chloral hydrate have also shed light on its potential for neurodevelopmental disruption through multiple signaling pathways. A notable recent finding is that this compound exhibits genotoxic activity, a characteristic not observed with chloral hydrate, highlighting that while structurally similar, their biological activities are not identical[1].

Mechanism of Action

The central nervous system depressant effects of chloral hydrate are primarily attributed to its active metabolite, trichloroethanol (TCE)[2]. Although the parent compound may contribute to the rapid onset of sedation, TCE is largely responsible for the sustained hypnotic effect[2]. The proposed mechanisms of action involve modulation of key inhibitory and excitatory neurotransmitter systems.

2.1 GABAergic System Modulation

The primary mechanism of action for the sedative-hypnotic effects of chloral hydrate's active metabolite, TCE, is the potentiation of the γ-aminobutyric acid type A (GABA-A) receptor[3][4]. GABA is the main inhibitory neurotransmitter in the CNS[3][4].

-

Action at the GABA-A Receptor: TCE binds to an allosteric site on the GABA-A receptor, enhancing the receptor's affinity for GABA[3][4].

-

Neuronal Hyperpolarization: This binding potentiates the GABA-induced influx of chloride ions (Cl-) into the neuron[3][4].

-

Inhibitory Effect: The increased intracellular Cl- concentration leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus producing a generalized CNS depressant effect[3][4][5].

2.2 Inhibition of the NMDA Receptor

Recent evidence suggests that chloral hydrate also affects the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission and synaptic plasticity[3][4][6][7].

-

Receptor Subunit Expression: Studies in animal models have shown that a single dose of chloral hydrate can decrease the surface expression of the NR1 and NR2B subunits of the NMDA receptor on cortical neurons[3].

-

Impaired Signaling: This reduction in receptor availability at the synapse impairs NMDA receptor signaling, which can disrupt normal neuronal function and potentially trigger apoptotic pathways by altering calcium homeostasis[3][4][6][7].

2.3 Disruption of the MEK-ERK Signaling Pathway

The Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase (MEK-ERK) pathway is crucial for neuronal survival, synaptic plasticity, and memory formation[3][4][6][7].

-

Inhibition of Phosphorylation: Chloral hydrate has been shown to inhibit the phosphorylation of MEK, which in turn reduces the activation of ERK (p-ERK)[3][4][6][7].

-

Consequences of Inhibition: By impairing the MEK-ERK signaling cascade, chloral hydrate can disrupt neuroplasticity and neuronal function, which may contribute to its neurodevelopmental effects[3][4][6][7].

Quantitative Data

Quantitative data for this compound is largely unavailable in modern literature. The following tables summarize key quantitative parameters for chloral hydrate from clinical and preclinical studies.

Table 1: Clinical Dosing and Efficacy of Chloral Hydrate in Pediatric Sedation

| Age Group | Typical Dose (mg/kg) | Onset Time (min) | Success Rate | Common Use | Potential Adverse Events |

|---|---|---|---|---|---|

| Neonates (0-28 d) | 50-75 | 15-30 | 80-100% | MRI, EEG | Respiratory depression, Bradycardia[3] |

| Infants (28 d-23 m) | 50-80 | 28-40 | 83-100% | MRI, CT, ECG | Respiratory depression, Hypoxia[3] |

| Children (2-11 y) | 25-100 | 8-12 | 94-95% | MRI, Dental | GI discomfort, Allergic reactions[3] |

Table 2: Pharmacokinetic Parameters of Chloral Hydrate and its Metabolites

| Species | Dose | Compound | Cmax | Tmax | t½ (half-life) |

|---|---|---|---|---|---|

| B6C3F1 Mice | 16.5 - 165 mg/kg | Chloral Hydrate | - | - | Very short |

| Trichloroethanol (TCOH) | - | - | 0.2 - 0.7 hr[8] | ||

| Trichloroacetic Acid (TCA) | - | - | Slow elimination[8] | ||

| Dichloroacetic Acid (DCA) | - | - | Slow elimination[8] | ||

| Human Volunteers | 500 mg | Free Trichloroethanol | ~1.5 µg/mL | ~1 hr | ~9.7 hr[9] |

| | | Trichloroacetic Acid (TCA) | ~10 µg/mL | ~4 hr | ~70-95 hr[9] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to studying the CNS effects of sedative-hypnotics like this compound and chloral hydrate.

4.1 Protocol: Whole-Cell Patch-Clamp Electrophysiology for GABA-A Receptor Modulation

This protocol is designed to measure the effect of a test compound on GABA-A receptor-mediated currents in cultured neurons.

-

Cell Preparation: Plate neurons on coverslips a few days prior to recording.

-

Solutions:

-

Artificial Cerebrospinal Fluid (aCSF): (in mM) 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. Bubble with carbogen (B8564812) (95% O2 – 5% CO2).

-

Intracellular Solution: (in mM) 140 K-gluconate, 4 KCl, 0.5 EGTA, 10 HEPES, 4 MgATP, 0.4 NaGTP. Adjust pH to 7.3 with KOH.

-

-

Recording Procedure:

-

Place the coverslip in a recording chamber perfused with aCSF at ~1.5 mL/min.

-

Using a micromanipulator, approach a neuron with a glass micropipette (filled with intracellular solution) until a high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane.

-

Set the amplifier to voltage-clamp mode, holding the membrane potential at -70 mV.

-

Briefly apply strong suction to rupture the membrane patch, establishing the whole-cell configuration.

-

Apply GABA at a sub-maximal concentration (e.g., EC20) to elicit a baseline inward Cl- current.

-

Co-apply the test compound (e.g., trichloroethanol) with GABA and record any potentiation or inhibition of the baseline current.

-

Data analysis involves measuring the change in current amplitude in the presence of the test compound compared to baseline.

-

4.2 Protocol: Western Blot Analysis of MEK-ERK Pathway Inhibition

This protocol details the steps to assess the phosphorylation status of MEK and ERK proteins in brain tissue or cultured cells after drug treatment.

-

Sample Preparation:

-

Treat animals with the test compound or vehicle control. At the desired time point, euthanize the animal and rapidly dissect the brain region of interest (e.g., cortex, hippocampus).

-

Homogenize the tissue in ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

Determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Load samples onto a polyacrylamide gel and separate proteins by size via electrophoresis.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

-

Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-MEK, total MEK, phospho-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin).

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Apply an ECL substrate to the membrane and capture the chemiluminescent signal using a digital imaging system.

-

Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to their respective total protein levels and the loading control.

-

4.3 Protocol: Assessment of Sedative Effects in Rodents (Righting Reflex)

This behavioral assay is used to determine the hypnotic properties of a compound.

-

Animals: Use adult mice or rats, acclimatized to the laboratory environment.

-

Procedure:

-

Administer the test compound (e.g., this compound) or vehicle control via the desired route (e.g., intraperitoneal injection).

-

At set time intervals (e.g., 15, 30, 60, 90 minutes post-administration), place the animal gently on its back.

-

The "righting reflex" is considered lost if the animal is unable to right itself (return to a prone position with all four paws on the ground) within a set time, typically 30-60 seconds.

-

Record the onset of the loss of the righting reflex (sleep induction time) and the duration for which the reflex is absent (sleeping time).

-

-

Data Analysis: Compare the sleep induction time and total sleeping time between the drug-treated and vehicle-treated groups. A significant increase in sleeping time indicates a hypnotic effect.

References

- 1. researchgate.net [researchgate.net]

- 2. Early clinical neurochemistry of CNS-active drugs. Chloral hydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chloral Hydrate’s Impact on Brain Development: From Clinical Safety to Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. GABA and the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chloral Hydrate's Impact on Brain Development: From Clinical Safety to Molecular Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacokinetic analysis of chloral hydrate and its metabolism in B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinetics of chloral hydrate and its metabolites in male human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Metabolic Pathways of Bromal Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromal hydrate (B1144303), the bromine analogue of chloral (B1216628) hydrate, is an organobromine compound with hypnotic and analgesic properties. While its pharmacological effects have been noted, a comprehensive understanding of its metabolic fate is crucial for toxicological assessment and potential therapeutic development. This technical guide synthesizes the current understanding of bromal hydrate metabolism, drawing heavily on the well-established pathways of its structural analogue, chloral hydrate, due to the limited direct research on the bromo-compound. This guide outlines the principal metabolic transformations, the enzymes likely involved, and provides hypothetical experimental protocols for the quantitative investigation of its metabolic pathways. All quantitative data for the analogous compound, chloral hydrate, is presented in structured tables, and key pathways and workflows are visualized using Graphviz diagrams.

Introduction

This compound (2,2,2-tribromo-1,1-ethanediol) is formed by the reaction of bromal (tribromoacetaldehyde) with water[1]. Historically, its physiological activity has been recognized to be more potent than its chlorine counterpart, chloral hydrate[1]. The metabolism of a xenobiotic is a critical determinant of its therapeutic efficacy and toxicity profile. For this compound, it is hypothesized that its metabolism plays a significant role in its pharmacological activity and potential adverse effects. This guide provides a detailed overview of the presumed metabolic pathways of this compound, based on the extensive research conducted on chloral hydrate.

Proposed Metabolic Pathways of this compound

The metabolic pathways of this compound are anticipated to mirror those of chloral hydrate, involving two primary transformations: reduction to an alcohol and oxidation to a carboxylic acid. The resulting alcohol metabolite can then undergo conjugation.

Reduction to Tribromoethanol

It is proposed that this compound is reduced to 2,2,2-tribromoethanol (B1683020) (TBE), a reaction likely catalyzed by alcohol dehydrogenase. This is analogous to the reduction of chloral hydrate to trichloroethanol, which is a major metabolic route[2]. Tribromoethanol itself has been used as an anesthetic, suggesting that this metabolic step is crucial for the hypnotic effects of this compound[2].

Oxidation to Tribromoacetic Acid

Alternatively, this compound can be oxidized to tribromoacetic acid (TBAA). This reaction is expected to be catalyzed by aldehyde dehydrogenase[1]. In the case of chloral hydrate, the corresponding metabolite, trichloroacetic acid, is a significant and persistent metabolite[3].

Glucuronidation of Tribromoethanol

The primary alcohol metabolite, tribromoethanol, is a likely substrate for Phase II conjugation reactions. Specifically, it is expected to undergo glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), to form tribromoethanol glucuronide. This process increases the water solubility of the metabolite, facilitating its excretion from the body.

Quantitative Data (from Chloral Hydrate Studies)

Due to the absence of specific pharmacokinetic data for this compound, this section presents data from studies on its analogue, chloral hydrate, to provide a comparative framework for researchers.

Table 1: Pharmacokinetic Parameters of Chloral Hydrate and its Metabolites in Male B6C3F1 Mice after a Single Intravenous Dose [4]

| Compound | Dose (µmol/kg) | Terminal Half-life (min) | Systemic Clearance (L/kg/hr) |

| Chloral Hydrate | 67.8 | 5 | 36.0 |

| 678 | 15 | 12.0 | |

| 2034 | 24 | 7.6 | |

| Trichloroethanol (TCOH) | 67.8 | 12 | - |

| 678 | 30 | - | |

| 2034 | 42 | - | |

| Trichloroethanol Glucuronide (TCOG) | 67.8 | 12 | - |

| 678 | 30 | - | |

| 2034 | 42 | - |

Table 2: Peak Plasma Concentrations and Time to Peak for Chloral Hydrate Metabolites in Humans after Oral Administration [5]

| Metabolite | Dose | Cmax (ng/mL) | Tmax (h) | Terminal Half-life (h) |

| Trichloroethanol | 500 mg (capsule) | 5176 | 0.98 | 9.3 - 10.2 |

| 500 mg (solution) | 6131 | 0.67 | 9.3 - 10.2 | |

| Trichloroacetic Acid | 500 mg (capsule) | - | - | 89 - 94 |

| 500 mg (solution) | - | - | 89 - 94 |

Experimental Protocols

The following are detailed methodologies for key experiments that could be adapted to investigate the metabolic pathways of this compound.

In Vitro Metabolism using Liver Microsomes

Objective: To determine the kinetics of tribromoethanol and tribromoacetic acid formation from this compound in a controlled in vitro system.

Materials:

-

Pooled human liver microsomes (or from other species of interest)

-

This compound

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

-

NAD+

-

UDPGA (uridine 5'-diphosphoglucuronic acid)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (for quenching the reaction)

-

Internal standards for tribromoethanol and tribromoacetic acid

Protocol:

-

Incubation Setup: Prepare incubation mixtures in microcentrifuge tubes on ice. Each incubation will have a final volume of 200 µL.

-

Component Addition:

-

Add 100 µL of 0.1 M phosphate buffer (pH 7.4).

-

For the reductive pathway, add 20 µL of the NADPH regenerating system. For the oxidative pathway, add 20 µL of 10 mM NAD+.

-

Add 10 µL of varying concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiate Reaction: Start the reaction by adding 20 µL of liver microsomes (final concentration 0.5 mg/mL).

-

Incubation: Incubate at 37°C in a shaking water bath for a predetermined time (e.g., 30 minutes, to be optimized).

-

Stop Reaction: Terminate the reaction by adding 200 µL of ice-cold acetonitrile containing the internal standards.

-

Sample Preparation: Vortex the samples and centrifuge at 14,000 rpm for 10 minutes to pellet the protein.

-

Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS to quantify the formation of tribromoethanol and tribromoacetic acid.

-

Glucuronidation Assay: To study the formation of tribromoethanol glucuronide, incubate tribromoethanol (as the substrate) with liver microsomes and UDPGA.

In Vivo Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of this compound and its major metabolites in an animal model.

Materials:

-

Animal model (e.g., male Sprague-Dawley rats)

-

This compound formulation for administration (e.g., in saline for intravenous or oral gavage)

-

Blood collection supplies (e.g., syringes, tubes with anticoagulant)

-

Equipment for sample processing (centrifuge) and storage (-80°C freezer)

-

Analytical instrumentation (LC-MS/MS)

Protocol:

-

Animal Dosing: Administer a single dose of this compound to a cohort of rats (n=3-5 per time point) via the desired route (e.g., 50 mg/kg, i.v.).

-

Blood Sampling: Collect blood samples at various time points post-dose (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours).

-

Plasma Preparation: Immediately process the blood samples by centrifugation to obtain plasma.

-

Sample Storage: Store plasma samples at -80°C until analysis.

-

Sample Analysis:

-

Thaw plasma samples on ice.

-

Perform protein precipitation by adding 3 volumes of cold acetonitrile containing internal standards to 1 volume of plasma.

-

Vortex and centrifuge to pellet the protein.

-

Analyze the supernatant by a validated LC-MS/MS method for the quantification of this compound, tribromoethanol, tribromoacetic acid, and tribromoethanol glucuronide.

-

-

Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and clearance (CL).

Conclusion

The metabolic pathways of this compound are of significant interest to researchers in toxicology and drug development. While direct experimental data remains limited, the well-characterized metabolism of its analogue, chloral hydrate, provides a robust framework for predicting its biotransformation. The primary metabolic routes are expected to be reduction to tribromoethanol and oxidation to tribromoacetic acid, with subsequent glucuronidation of the alcohol metabolite. The experimental protocols outlined in this guide provide a starting point for researchers to quantitatively investigate these pathways and fill the existing data gaps. Such studies are essential for a comprehensive understanding of the pharmacology and toxicology of this compound.

References

- 1. Human liver akdehyde dehydrogenase. Kinetics of aldehyde oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tribromoethanol - Wikipedia [en.wikipedia.org]

- 3. Metabolism of chloral hydrate in mice and rats after single and multiple doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic analysis of chloral hydrate and its metabolism in B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [The relative bioavailability and pharmacokinetics of chloral hydrate and its metabolites] - PubMed [pubmed.ncbi.nlm.nih.gov]

Bromal Hydrate: A Comprehensive Toxicological Profile and Safety Assessment

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth toxicological profile and safety assessment of bromal hydrate (B1144303) (2,2,2-tribromo-1,1-ethanediol). As the bromine analogue of chloral (B1216628) hydrate, this compound has historical use as a sedative and analgesic, but its toxicological properties are not as extensively characterized as its chlorinated counterpart. This document synthesizes the available data on the acute, sub-chronic, and chronic toxicity, as well as the genotoxicity, carcinogenicity, and reproductive toxicity of bromal hydrate. Detailed experimental protocols for key genotoxicity assays are provided, and relevant biological pathways are visualized. All quantitative data are presented in structured tables for clarity and comparative analysis. This guide is intended to be a critical resource for researchers, scientists, and professionals in drug development who may encounter or investigate this compound.

Chemical and Physical Properties

This compound is a geminal diol formed from the reaction of bromal (tribromoacetaldehyde) with water.[1] It is more physiologically active than its chlorine analogue, chloral hydrate.[1]

| Property | Value | Reference(s) |

| Chemical Formula | C₂H₃Br₃O₂ | [1] |

| Molar Mass | 298.756 g/mol | [1] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 53.5 °C | [1] |

| Solubility | Soluble in water, ethanol, diethyl ether, chloroform, and glycerin | [1] |

| CAS Number | 507-42-6 | [1] |

Toxicological Profile

Acute Toxicity

| Route | Species | LD50 (mg/kg) | Compound | Reference(s) |

| Oral | Rat | 100 | Bromal | [4] |

| Oral | Mouse | 25 | Bromal | [4] |

| Oral | Male Mouse | 1442 | Chloral Hydrate | [2][3] |

| Oral | Female Mouse | 1265 | Chloral Hydrate | [2][3] |

Sub-chronic and Chronic Toxicity

There is a significant lack of data on the sub-chronic and chronic toxicity of this compound. Studies on its analogue, chloral hydrate, indicate that the liver is a primary target organ, particularly in male mice, leading to hepatomegaly.[2][3] In a 90-day study in rats, chloral hydrate in drinking water resulted in mild liver toxicity in males at the highest dose.[5]

Carcinogenicity

No dedicated carcinogenicity bioassays for this compound were identified in the literature. For its analogue, chloral hydrate, there is evidence of hepatocarcinogenicity in male mice.[6][7] However, studies in rats have not generally shown an increased tumor incidence.[6][8] Given that brominated disinfection byproducts are often considered more toxic than their chlorinated counterparts, the carcinogenic potential of this compound warrants further investigation.

Genotoxicity

This compound has been shown to exhibit genotoxic activity. A key study by Manasfi et al. (2017) investigated its effects using a battery of in vitro assays.[9]

| Assay | Test System | Results | Reference(s) |

| Ames Test | Salmonella typhimurium TA100 | Mutagenic | [9] |

| Comet Assay | Chinese Hamster Ovary (CHO) cells | Induced DNA lesions (DNA damage) | [9] |

| Micronucleus Test | Chinese Hamster Ovary (CHO) cells | Did not induce chromosomal damage | [9] |

The genotoxic potential of this compound was observed to decrease in the presence of a metabolic activation system (S9 mix), suggesting that the parent compound is more genotoxic than its metabolites.[9]

Reproductive and Developmental Toxicity

Specific studies on the reproductive and developmental toxicity of this compound are not available. This represents a critical data gap in the toxicological profile of this compound.

Mechanism of Action and Metabolism

Pharmacodynamics

It is proposed that this compound, similar to chloral hydrate, acts as a depressant on the central nervous system through interactions with GABAergic pathways.[10] The active metabolite is thought to enhance the effect of the inhibitory neurotransmitter GABA at the GABA-A receptor.

Metabolism

The analgesic effects of this compound have been attributed to its proposed metabolism to bromoform (B151600) (CHBr₃).[1] The metabolic pathway is thought to involve the reduction of this compound to tribromoethanol, which is then further metabolized. However, pharmacokinetic studies have reportedly failed to detect intermediate metabolites like tribromoethanol or tribromoacetic acid in plasma, suggesting a unique clearance mechanism.[10]

Safety Data

Hazard Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

-

H302: Harmful if swallowed[11]

-

H315: Causes skin irritation[11]

-

H319: Causes serious eye irritation[11]

-

H335: May cause respiratory irritation[11]

Handling and Personal Protective Equipment

Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood.

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

-

Principle: This test evaluates the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[12][13]

-

Methodology (based on Manasfi et al., 2017 and general protocols):

-

Strains: S. typhimurium strains TA97a, TA98, TA100, and TA102 are used.[9]

-

Exposure: The bacterial strains are exposed to various concentrations of this compound in the presence and absence of a rat liver S9 fraction for metabolic activation.[9]

-

Plating: The treated bacteria are plated on minimal glucose agar (B569324) plates lacking histidine.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.[14]

-

Scoring: The number of revertant colonies (his+) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[12]

-

Alkaline Comet Assay (Single Cell Gel Electrophoresis)

-

Principle: The comet assay is a sensitive method for detecting DNA damage at the level of the individual cell. Damaged DNA, when subjected to electrophoresis, migrates out of the nucleus, forming a "comet tail."

-

Methodology (based on Manasfi et al., 2017 and general protocols):

-

Cell Line: Chinese Hamster Ovary (CHO) cells are used.[9]

-

Exposure: CHO cells are treated with various concentrations of this compound.

-

Embedding: The cells are embedded in a low-melting-point agarose (B213101) gel on a microscope slide.

-

Lysis: The cells are lysed to remove membranes and cytoplasm, leaving the nuclear DNA.

-

Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline solution to unwind the DNA and then subjected to electrophoresis.

-

Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.

-

Scoring: The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.

-

In Vitro Micronucleus Test

-

Principle: This assay detects chromosomal damage by identifying micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[15][16]

-

Methodology (based on Manasfi et al., 2017 and general protocols):

-

Cell Line: Chinese Hamster Ovary (CHO) cells are used.[9]

-

Exposure: CHO cells are treated with various concentrations of this compound.

-

Cytokinesis Block: Cytochalasin B is added to the cell cultures to block cytokinesis, resulting in binucleated cells.[15]

-

Harvesting and Staining: The cells are harvested, fixed, and stained to visualize the nuclei and micronuclei.

-

Scoring: The frequency of micronuclei in binucleated cells is determined by microscopic analysis. An increase in the frequency of micronucleated cells indicates chromosomal damage.[15]

-

Visualizations

Conclusion

The toxicological profile of this compound is incomplete, with significant data gaps in the areas of sub-chronic and chronic toxicity, carcinogenicity, and reproductive and developmental toxicity. The available data indicates that this compound is genotoxic, inducing gene mutations and DNA damage in vitro. Its acute toxicity is estimated to be high, and it is classified as harmful if swallowed and an irritant. Its mechanism of action is likely similar to that of chloral hydrate, involving the potentiation of GABAergic neurotransmission. The proposed metabolic pathway involves conversion to bromoform. Due to the limited toxicological database and the evidence of genotoxicity, caution should be exercised when handling or using this compound. Further research is imperative to fully characterize its toxicological profile and to assess the potential risks to human health and the environment.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Toxicology of chloral hydrate in the mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Toxicology of chloral hydrate in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bromal - Wikipedia [en.wikipedia.org]

- 5. Ninety-day toxicity study of chloral hydrate in the Sprague-Dawley rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. oehha.ca.gov [oehha.ca.gov]

- 7. researchgate.net [researchgate.net]

- 8. Studies on the mutagenic and carcinogenic potential of chloral hydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Assessing the genotoxicity of two commonly occurring byproducts of water disinfection: Chloral hydrate and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound (507-42-6) for sale [vulcanchem.com]

- 11. This compound | C2H3Br3O2 | CID 68181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. re-place.be [re-place.be]

- 13. youtube.com [youtube.com]

- 14. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 15. crpr-su.se [crpr-su.se]

- 16. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

Solubility Profile of Bromal Hydrate in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of bromal hydrate (B1144303) (also known as tribromoacetaldehyde (B85889) monohydrate) in various organic solvents. Due to a significant lack of publicly available quantitative solubility data for this compound, this document focuses on presenting established qualitative solubility information and a detailed, adaptable experimental framework for its quantitative determination. This guide is intended to empower researchers to generate precise and reliable solubility data tailored to their specific experimental conditions and solvent systems.

Introduction to Bromal Hydrate

This compound, with the chemical formula C₂H₃Br₃O₂, is the gem-diol of tribromoacetaldehyde.[1][2][3] It presents as deliquescent crystals with a melting point of approximately 53.5°C.[3][4] Qualitatively, it is known to be soluble in a range of polar organic solvents.[1][4] Understanding its solubility is crucial for its application in organic synthesis, as a reagent, and in the development of pharmaceutical formulations.

Qualitative and Quantitative Solubility Data

A thorough review of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data (e.g., g/100 mL or molarity) for this compound in common organic solvents at various temperatures. The available information is primarily qualitative.

Table 1: Summary of this compound Solubility

| Organic Solvent | Qualitative Solubility | Quantitative Solubility Data |

| Ethanol | Soluble[1][4] | Not available |

| Chloroform | Soluble[1][4] | Not available |

| Diethyl Ether | Soluble[1] | Not available |

| Glycerol | Soluble[1][4] | Not available |

| Acetone | Expected to be soluble | Not available |

| Benzene | Expected to be soluble | Not available |

| Toluene (B28343) | Expected to be soluble | Not available |

Note: The expectation of solubility in acetone, benzene, and toluene is based on the general solubility of the analogous compound, chloral (B1216628) hydrate.[5][6]

For illustrative purposes, Table 2 provides quantitative solubility data for the structurally similar compound, chloral hydrate, in toluene. This data can serve as a reference for the type of information that can be generated for this compound using the experimental protocol outlined below.

Table 2: Quantitative Solubility of Chloral Hydrate in Toluene

| Temperature (°C) | Solubility ( g/100 g) |

| 0 | 3.25[7] |

| 10 | 8[7] |

| 20 | 21[7] |

| 35 | 77[7] |

| 45 | 200[7] |

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent of interest. This protocol is based on the widely used isothermal equilibrium method.

Materials and Equipment

-

This compound (high purity)

-

Selected Organic Solvents (analytical grade)

-

Temperature-controlled orbital shaker or magnetic stirrer

-

Analytical balance (± 0.0001 g)

-

Vials with airtight seals

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials containing a known volume or mass of the desired organic solvent. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.

-

Securely seal the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or stirrer set to the desired temperature.

-

Agitate the mixtures for a sufficient duration (typically 24-48 hours) to allow for the system to reach equilibrium. Periodically verify that undissolved solid remains.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe (to the equilibrium temperature) to avoid precipitation.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

Determine the mass of the collected filtrate and then dilute it to a known volume with the same solvent.

-

-

Concentration Analysis:

-

Determine the concentration of this compound in the diluted solution using a suitable analytical technique. For instance, if using UV-Vis spectrophotometry, a calibration curve must first be prepared using standard solutions of known this compound concentrations in the solvent of interest.

-

Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in desired units, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solution (mol/L).

-

Diagram of Experimental Workflow

Caption: Experimental workflow for the determination of this compound solubility.

Factors Influencing Solubility

The solubility of this compound in organic solvents is influenced by several factors:

-

Temperature: For most solid solutes, solubility increases with temperature.[8] It is crucial to determine solubility at various temperatures to fully characterize the system.

-

Solvent Polarity: As a polar molecule, this compound is expected to be more soluble in polar solvents. The principle of "like dissolves like" is a key consideration.

-

Purity of Solute and Solvent: Impurities can affect the measured solubility. Therefore, using high-purity materials is essential for obtaining accurate data.

Logical Relationship of Solubility Determination

The determination of solubility follows a logical progression from establishing equilibrium to analyzing the resulting solution.

Caption: Logical flow of the solubility determination process.

Conclusion

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C2H3Br3O2 | CID 68181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [drugfuture.com]

- 4. This compound (507-42-6) for sale [vulcanchem.com]

- 5. Chloral and Chloral Hydrate - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Chloral Hydrate | C2H3Cl3O2 | CID 2707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Chloral hydrate - Sciencemadness Wiki [sciencemadness.org]

- 8. bioinfopublication.org [bioinfopublication.org]

Stability and Degradation of Bromal Hydrate Under Acidic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromal hydrate (B1144303), or 2,2,2-tribromo-1,1-ethanediol, is the geminal diol of tribromoacetaldehyde (B85889) (bromal). As a structural analog of chloral (B1216628) hydrate, it has been investigated for its sedative and hypnotic properties.[1] The stability of bromal hydrate is a critical parameter in pharmaceutical development and formulation, as its degradation can lead to the formation of potentially toxic byproducts and a decrease in therapeutic efficacy. This technical guide provides an in-depth overview of the stability of this compound under acidic conditions, including its degradation pathways, potential degradation products, and recommended analytical methodologies for its study.

Under aqueous conditions, this compound exists in equilibrium with its aldehyde form, bromal (tribromoacetaldehyde).[2][3][4] This equilibrium is influenced by environmental factors such as pH and temperature. Acidic conditions are known to accelerate the degradation of this compound, primarily by favoring the dehydration reaction to form the more reactive aldehyde.[3]

Degradation Pathways of this compound in Acidic Media

The primary degradation pathway for this compound under acidic conditions is the reversible dehydration to tribromoacetaldehyde. Further degradation can occur, although potentially at a slower rate compared to basic conditions, via a haloform-type reaction.

Reversible Dehydration

The principal reaction under acidic conditions is the loss of a water molecule from the gem-diol to form the corresponding aldehyde, tribromoacetaldehyde. This reaction is acid-catalyzed.

Figure 1: Reversible Dehydration of this compound

Potential for Haloform Reaction

While the haloform reaction is predominantly base-catalyzed, the potential for a slower, acid-mediated pathway or subsequent reaction of the formed tribromoacetaldehyde cannot be entirely dismissed, particularly under prolonged stress conditions or at elevated temperatures. This pathway would lead to the formation of bromoform (B151600) and formic acid. It has been noted that in some cases, such as with chloral hydrate, the haloform reaction may be halted at the intermediate stage under acidic conditions.[5] The analgesic effects of this compound have been attributed to its metabolic conversion to bromoform.[1][3]

Figure 2: Potential Haloform Degradation Pathway

Summary of Potential Degradation Products

Based on the established chemistry of halogenated aldehydes, the following table summarizes the potential degradation products of this compound under acidic conditions.

| Parent Compound | Potential Degradation Product | Chemical Formula | Formation Pathway |

| This compound | Tribromoacetaldehyde (Bromal) | C₂HBr₃O | Reversible Dehydration |

| This compound | Bromoform | CHBr₃ | Haloform Reaction |

| This compound | Formic Acid | CH₂O₂ | Haloform Reaction |

Experimental Protocols for Stability and Degradation Analysis

A comprehensive understanding of this compound's stability requires robust experimental protocols. Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies should be conducted on a single batch of this compound to evaluate its susceptibility to hydrolysis across a range of acidic pH values.

Objective: To generate potential degradation products and assess the stability of this compound under acidic stress.

Materials:

-

This compound

-

Hydrochloric acid (e.g., 0.1 M, 1 M) or other suitable acid

-

Sodium hydroxide (B78521) (for neutralization)

-

pH meter

-

Volumetric flasks and pipettes

-

Temperature-controlled incubator or water bath

-

HPLC-UV/MS system

-

GC-MS system

Procedure:

-

Sample Preparation: Prepare stock solutions of this compound in purified water.

-

Acidic Stress: Dilute the stock solution with acidic solutions to achieve final acid concentrations (e.g., 0.1 M and 1 M HCl). Prepare a control sample in purified water.

-

Incubation: Store the samples at various temperatures (e.g., 40°C, 60°C) for a defined period (e.g., up to 7 days).[6] Withdraw aliquots at specified time points (e.g., 0, 1, 3, 7 days).

-

Neutralization: Neutralize the withdrawn aliquots with a suitable base (e.g., NaOH) to halt the degradation process before analysis.

-

Analysis: Analyze the samples using appropriate analytical methods (see Section 4.2).

Figure 3: Experimental Workflow for Forced Degradation Study

Analytical Methodologies

A combination of chromatographic techniques is recommended for the separation, identification, and quantification of this compound and its potential degradation products.

A stability-indicating HPLC method is crucial for quantifying the parent compound and any non-volatile degradation products.

-

Technique: Reversed-Phase HPLC with UV and/or Mass Spectrometric (MS) detection.

-

Column: C18 column.

-

Mobile Phase: A gradient of water (with an acidic modifier like 0.1% trifluoroacetic acid) and acetonitrile (B52724) is a common starting point.

-

Detection: UV detection at a suitable wavelength for this compound. MS detection for identification of unknown degradation products by mass-to-charge ratio.

-

Validation: The method must be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

GC-MS is the preferred method for the analysis of volatile compounds like tribromoacetaldehyde and bromoform.

-

Sample Preparation: Liquid-liquid extraction or solid-phase microextraction (SPME) can be used to isolate the analytes from the aqueous matrix.

-

Column: A non-polar or medium-polarity capillary column is typically used.

-

Detection: Mass spectrometry provides definitive identification based on the mass spectrum and fragmentation pattern of the analytes.

-

Quantification: Can be performed using an internal standard.

Quantitative Data Summary

| pH | Temperature (°C) | Time (days) | This compound Remaining (%) | Tribromoacetaldehyde (%) | Bromoform (%) |

| 7.0 (Control) | 40 | 0 | 100 | 0 | 0 |

| 1 | |||||

| 3 | |||||

| 7 | |||||

| 3.0 | 40 | 0 | 100 | 0 | 0 |

| 1 | |||||

| 3 | |||||

| 7 | |||||

| 1.0 | 40 | 0 | 100 | 0 | 0 |

| 1 | |||||

| 3 | |||||

| 7 | |||||

| 7.0 (Control) | 60 | 0 | 100 | 0 | 0 |

| 1 | |||||

| 3 | |||||

| 7 | |||||

| 3.0 | 60 | 0 | 100 | 0 | 0 |

| 1 | |||||

| 3 | |||||

| 7 | |||||

| 1.0 | 60 | 0 | 100 | 0 | 0 |

| 1 | |||||

| 3 | |||||

| 7 |

Conclusion

The stability of this compound under acidic conditions is primarily governed by its reversible dehydration to tribromoacetaldehyde. While further degradation to bromoform and formic acid via a haloform-type reaction is possible, this pathway is generally less favored in acidic media compared to basic conditions. A thorough investigation using forced degradation studies coupled with robust, stability-indicating analytical methods such as HPLC-UV/MS and GC-MS is essential to fully characterize the degradation profile, identify all significant degradation products, and establish safe storage and handling conditions for pharmaceutical formulations containing this compound. The experimental protocols and analytical approaches outlined in this guide provide a framework for researchers and drug development professionals to conduct these critical studies.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Tribromoacetaldehyde (Bromal) for Research [benchchem.com]

- 3. This compound (507-42-6) for sale [vulcanchem.com]

- 4. Bromal - Wikipedia [en.wikipedia.org]

- 5. Haloform reaction - Wikipedia [en.wikipedia.org]

- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

Methodological & Application

Application Notes and Protocols for Bromal Hydrate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of bromal hydrate (B1144303) as a reagent in organic synthesis. It focuses on its application in carbon-carbon bond-forming reactions to generate complex and valuable molecules, particularly chiral β-tribromomethyl-β-hydroxy ketones, which are versatile building blocks for pharmaceuticals and other bioactive compounds.

Introduction

Bromal hydrate (2,2,2-tribromo-1,1-ethanediol) is the hydrate of bromal (tribromoacetaldehyde).[1] Similar to its chloro-analogue, chloral (B1216628) hydrate, it serves as a stable and easy-to-handle source of the tribromomethyl group. In organic synthesis, this compound is a valuable reagent for the introduction of the CBr₃ moiety, which can be a key structural element in drug candidates or can be further transformed into other functional groups. Its primary application lies in its reaction as an electrophile with various nucleophiles, including enolates and imines.

Key Applications: Synthesis of β-Tribromomethyl-β-Hydroxy Ketones

A significant application of this compound is in the asymmetric synthesis of β-tribromomethyl-β-hydroxy ketones. This transformation is analogous to the well-established reaction of chloral hydrate with chiral imines to produce β-trichloromethyl-β-hydroxy ketones in high yields and enantioselectivities. The resulting tribromomethyl compounds are valuable intermediates for the synthesis of chiral α-amino acids and other biologically active molecules.[2]

General Reaction Scheme:

The reaction proceeds via the nucleophilic addition of a chiral imine (formed in situ from a ketone and a chiral amine) to this compound, followed by hydrolysis to yield the β-tribromomethyl-β-hydroxy ketone.

-

Diagram of the general reaction workflow:

Caption: General workflow for the synthesis of β-tribromomethyl-β-hydroxy ketones.

Experimental Protocols

This compound can be synthesized by the hydration of bromal.[1]

-

Materials:

-

Bromal (tribromoacetaldehyde)

-

Distilled water

-

-

Procedure:

-

In a flask, carefully add distilled water to bromal in a 1:1 molar ratio.

-

The reaction is exothermic and proceeds under ambient conditions.

-

Stir the mixture until the reaction is complete.

-

The resulting this compound can be purified by recrystallization from water.

-

This protocol is adapted from the synthesis of β-trichloromethyl-β-hydroxy ketones.[2]

-

Materials:

-

A ketone (e.g., acetophenone)

-

A chiral amine (e.g., (S)-(-)-α-methylbenzylamine)

-

This compound

-

Anhydrous solvent (e.g., Diethyl ether or THF)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the ketone (1.0 eq.) and the chiral amine (1.1 eq.) in the anhydrous solvent.

-

Stir the mixture at room temperature for 1-2 hours to allow for the in situ formation of the chiral imine.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of this compound (1.2 eq.) in the same anhydrous solvent dropwise to the reaction mixture over 30 minutes.

-

Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).

-

Once the reaction is complete (typically after 12-24 hours), quench the reaction by adding 1 M hydrochloric acid.

-

Stir the mixture vigorously for 1 hour to hydrolyze the intermediate.

-

Separate the organic layer and wash it successively with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired β-tribromomethyl-β-hydroxy ketone.

-

Data Presentation

The following table summarizes expected quantitative data for the synthesis of a representative β-tribromomethyl-β-hydroxy ketone, based on analogous reactions with chloral hydrate.[2]

| Ketone (Substrate) | Chiral Amine | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| Acetophenone | (S)-(-)-α-Methylbenzylamine | (S)-4,4,4-Tribromo-3-hydroxy-3-phenylbutan-2-one | 85-95 | >90 |

| Propiophenone | (R)-(+)-α-Methylbenzylamine | (R)-1,1,1-Tribromo-2-hydroxy-2-phenylpentan-3-one | 80-90 | >90 |

| Cyclohexanone | (S)-(-)-α-Methylbenzylamine | (S)-2-(1,1,1-Tribromo-2-hydroxyethyl)cyclohexan-1-one | 75-85 | >85 |

Note: Yields and enantiomeric excesses are estimates based on similar reactions and may require optimization for specific substrates.

Signaling Pathways and Logical Relationships

-

Diagram of the Proposed Reaction Mechanism:

Caption: Proposed mechanism for the asymmetric synthesis.

Safety and Handling